

Cipamfylline: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Cipamfylline*

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Introduction

Cipamfylline (BRL-61063) is a synthetic xanthine derivative that was investigated for its potential as a topical anti-inflammatory agent.[1] It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Cipamfylline**, along with available experimental data. Development of **Cipamfylline** was discontinued in 2002 due to the inability to achieve sufficiently high plasma concentrations for systemic efficacy.[1]

Chemical Structure and Properties

Cipamfylline is an 8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione.[1] Its chemical structure is characterized by a purine-2,6-dione core, substituted with two cyclopropylmethyl groups at positions 1 and 3, and an amino group at position 8.

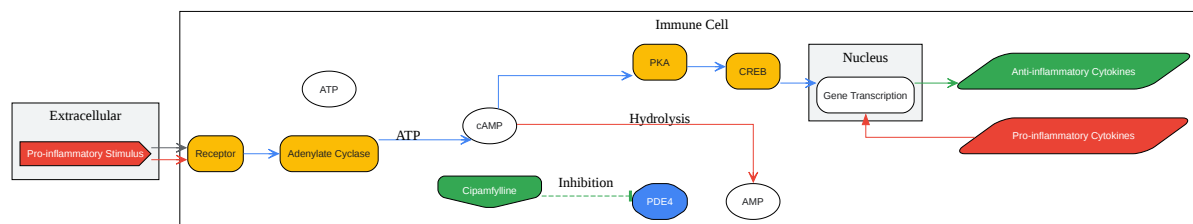
Table 1: Chemical and Physical Properties of **Cipamfylline**

Property	Value	Source
IUPAC Name	8-amino-1,3-bis(cyclopropylmethyl)-3,7-dihydro-1H-purine-2,6-dione	[1]
Synonyms	BRL-61063, BRL 61063, BRL61063	[1]
CAS Number	132210-43-6	[1]
Chemical Formula	C13H17N5O2	[1]
Molecular Weight	275.31 g/mol	[1]
SMILES	<chem>C1CC1CN2C3=C(N=C(N3C(=O)N(C2=O)CC4CC4)N)</chem>	[1]

Mechanism of Action: PDE4 Inhibition

Cipamfylline exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme in the inflammatory signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **Cipamfylline** leads to an accumulation of intracellular cAMP in immune and inflammatory cells.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.



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Caption: Cipamfylline's mechanism of action via PDE4 inhibition.

Pharmacodynamic and Pharmacokinetic Properties

Detailed public data on the pharmacodynamic and pharmacokinetic properties of **Cipamfylline** are limited. The discontinuation of its development has resulted in a scarcity of published quantitative data.

Table 2: Summary of Available Pharmacodynamic and Pharmacokinetic Information

Parameter	Observation	Source
Potency	Potent inhibitor of PDE4	[1] [2]
Selectivity	Selective for PDE4	[1] [2]
Absorption	Insufficient to achieve therapeutic plasma levels	[1]
Distribution	Not publicly available	
Metabolism	Not publicly available	
Excretion	Not publicly available	

Clinical Studies in Atopic Dermatitis

Cipamfylline was evaluated in a randomized, double-blind, multicenter clinical trial for the treatment of atopic dermatitis. The study compared the efficacy and safety of 0.15% **Cipamfylline** cream with a vehicle cream and 0.1% hydrocortisone 17-butyrate cream.

Table 3: Summary of Clinical Trial Results in Atopic Dermatitis

Outcome Measure	Cipamfylline vs. Vehicle	Cipamfylline vs. Hydrocortisone 17-butyrate	Source
Total Severity Score	Significantly greater reduction (p < 0.001)	Significantly less reduction (p < 0.001)	[2]
Investigator's Global Assessment	More effective	Less effective	[2]
Patient's Global Assessment	More effective	Less effective	[2]

Experimental Protocol: Clinical Trial in Atopic Dermatitis

Objective: To compare the efficacy and safety of topical **Cipamfylline** cream with vehicle and a corticosteroid cream in adult patients with atopic dermatitis.

Study Design: A multicenter, prospective, randomized, double-blind, parallel-group, left-right comparison study.

Patient Population: Adult patients with stable, symmetrical atopic dermatitis on their arms.

Interventions:

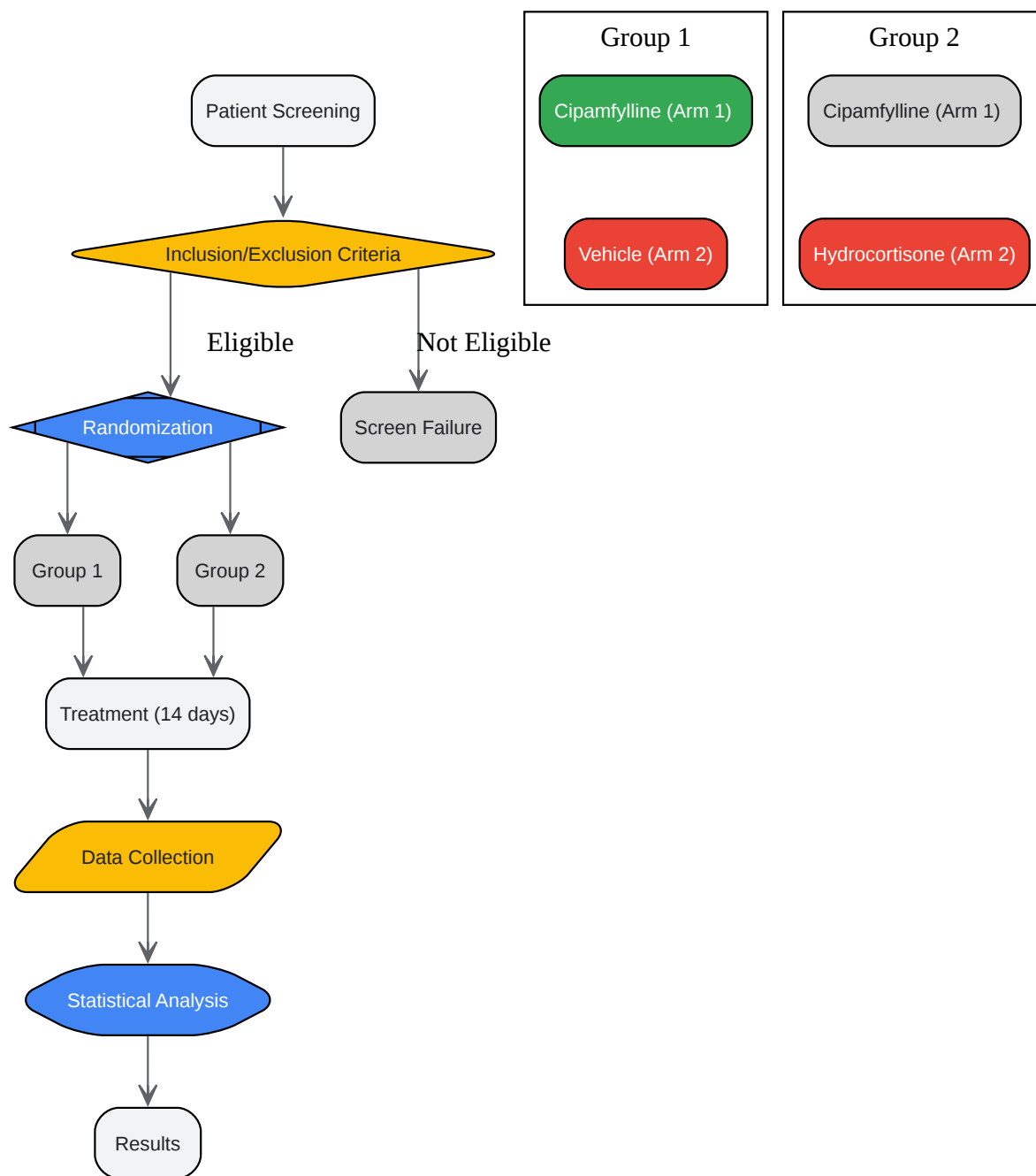
- **Cipamfylline** 0.15% cream applied to one arm.
- Vehicle cream applied to the contralateral arm.
- A separate cohort compared **Cipamfylline** 0.15% cream with hydrocortisone 17-butyrate 0.1% cream in the same left-right manner.

- Treatments were applied twice daily for up to 14 days.

Outcome Measures:

- Primary: Change in the Total Severity Score (TSS), assessing erythema, scaling, and pruritus.
- Secondary: Investigator's and patient's overall assessment of treatment response.

Statistical Analysis: The differences in the reduction of the TSS between treatments were analyzed using appropriate statistical methods.



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Caption: Workflow of the **Cipamfylline** clinical trial in atopic dermatitis.

Conclusion

Cipamfylline is a potent and selective PDE4 inhibitor with demonstrated topical anti-inflammatory activity in a clinical setting for atopic dermatitis. While it proved to be more effective than its vehicle, it was less potent than a mid-strength topical corticosteroid. The primary limitation that led to the cessation of its development was the inability to achieve adequate systemic exposure for potential broader applications. The available data on **Cipamfylline**, particularly its mechanism of action, provides valuable insights for the ongoing development of novel PDE4 inhibitors for various inflammatory and immunological disorders.

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